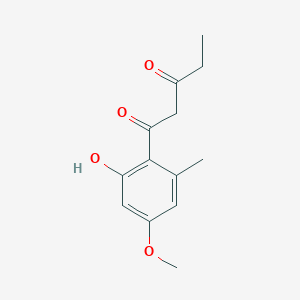
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentane-1,3-dione is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, along with a pentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-methoxy-6-methylbenzaldehyde with pentane-2,4-dione under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pentane-1,3-dione moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentane-1,3-dione involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.
Comparison with Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Shares the hydroxy and methoxy groups but lacks the pentane-1,3-dione moiety.
Paeonol: Similar structure with a hydroxy and methoxy group on a phenyl ring.
Resacetophenone-4-methyl ether: Another related compound with a similar phenyl ring substitution pattern.
Uniqueness: 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentane-1,3-dione is unique due to the presence of the pentane-1,3-dione moiety, which imparts distinct chemical properties and reactivity compared to its similar compounds
Properties
CAS No. |
62036-46-8 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxy-6-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C13H16O4/c1-4-9(14)6-11(15)13-8(2)5-10(17-3)7-12(13)16/h5,7,16H,4,6H2,1-3H3 |
InChI Key |
UKNLICKBDRAZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=C(C=C(C=C1C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


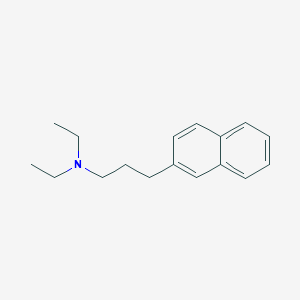
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,5,6-trimethyl-](/img/structure/B14545021.png)
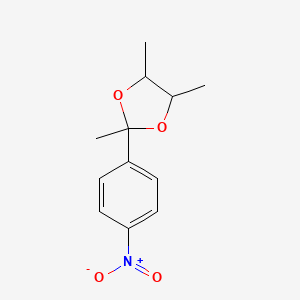
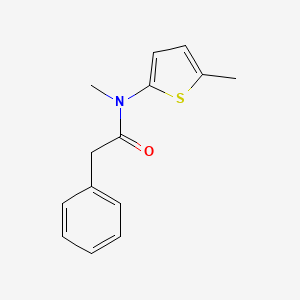
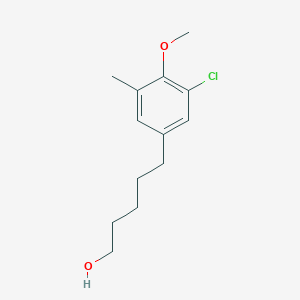
![5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B14545037.png)
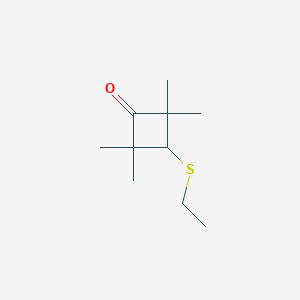
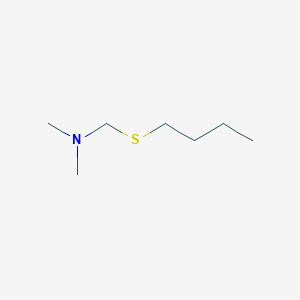
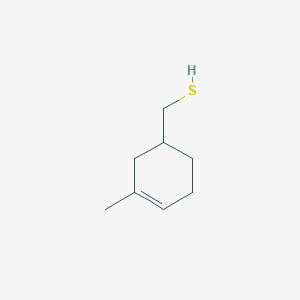
![Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane](/img/structure/B14545063.png)
![3,3,5-Trimethyl-2-[(propan-2-yl)oxy]-2,3-dihydro-1,2-oxaphosphole](/img/structure/B14545074.png)
![3-(2-Chlorophenyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B14545075.png)
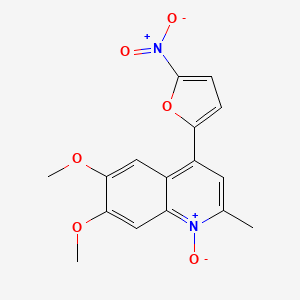
![2-[(Hexa-1,5-diyn-3-yl)oxy]oxane](/img/structure/B14545090.png)
